molecular formula C19H15ClN4O3 B2938893 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 904008-70-4

5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2938893
CAS No.: 904008-70-4
M. Wt: 382.8
InChI Key: ACBVLXGIPBFSKE-UHFFFAOYSA-N
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Description

5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of piperazine, furan, oxazole, and chlorobenzoyl groups

Scientific Research Applications

5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

The synthesis of 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the piperazine derivative: This step involves the reaction of piperazine with 4-chlorobenzoyl chloride to form 4-(4-chlorobenzoyl)piperazine.

    Synthesis of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving a furan derivative and a nitrile group.

    Coupling reactions: The final step involves coupling the piperazine derivative with the oxazole ring under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile include:

    4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: This compound shares the piperazine and chlorobenzyl groups but differs in the other structural components.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring but has different substituents and a triazole ring instead of an oxazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c20-14-5-3-13(4-6-14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(27-19)16-2-1-11-26-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBVLXGIPBFSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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